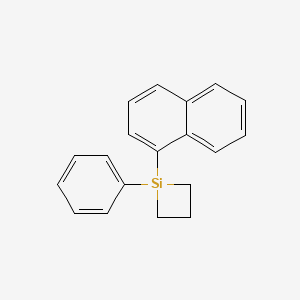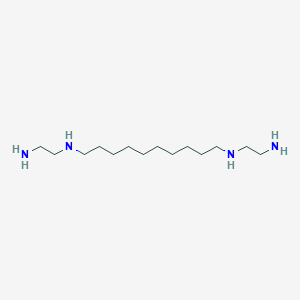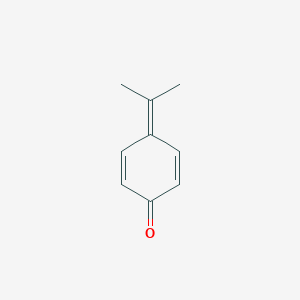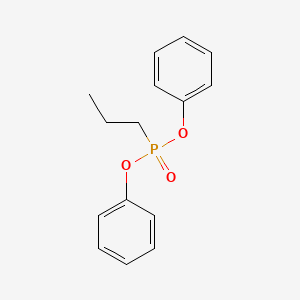![molecular formula C17H16N2OS B14642089 Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- CAS No. 55213-20-2](/img/structure/B14642089.png)
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- is an organic compound with a complex structure that includes both thioamide and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- typically involves the reaction of a thioamide with a ketone under specific conditions. One common method is the condensation reaction between a thioamide and a ketone in the presence of a base, which facilitates the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method involves the continuous mixing of reactants in a flow reactor, which can be precisely controlled to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the thioamide group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Acetoacetamidobenzene
- Acetoacetanilide
- Acetoacetic acid anilide
- Acetoacetic anilide
- Acetoacetylaniline
Uniqueness
Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]- is unique due to its combination of thioamide and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may only contain one of these functional groups.
Propiedades
Número CAS |
55213-20-2 |
|---|---|
Fórmula molecular |
C17H16N2OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-(anilinomethylidene)-3-oxo-N-phenylbutanethioamide |
InChI |
InChI=1S/C17H16N2OS/c1-13(20)16(12-18-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-12,18H,1H3,(H,19,21) |
Clave InChI |
BVMGLFSTQCIUBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)


![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)



![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)

